molecular formula C12H13NO3 B2568370 3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one CAS No. 2225142-42-5

3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one

Cat. No.: B2568370
CAS No.: 2225142-42-5
M. Wt: 219.24
InChI Key: UQLMDNZLCTUNAU-UHFFFAOYSA-N
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Description

3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one is a spiro-fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a unique spiro architecture that combines dihydropyrano[2,3-b]pyridine and oxane rings, conferring structural rigidity and three-dimensionality that is highly valued in the design of bioactive molecules . While specific biological data for this exact compound may be limited, its core structure is closely related to privileged scaffolds known for diverse pharmacological activities. For instance, related 3,4-dihydro-2H-pyrano[2,3-b]pyridine analogues have demonstrated potent biological effects, such as antirhinovirus activity . Furthermore, spiro-pyran derivatives, in general, are extensively investigated as key frameworks for developing enzyme inhibitors, including non-competitive kinase inhibitors . The inherent properties of such spirocyclic systems make them promising candidates for exploring new therapeutic agents and as versatile building blocks in synthetic organic chemistry . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic intermediate for further chemical transformation. Handle with care in a well-equipped laboratory. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

spiro[3H-pyrano[2,3-b]pyridine-2,4'-oxane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-10-8-12(3-6-15-7-4-12)16-11-9(10)2-1-5-13-11/h1-2,5H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLMDNZLCTUNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)C3=C(O2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-dihydrospiro[oxane-4,2’-pyrano[2,3-b]pyridine]-4’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the compound can be synthesized through a series of steps involving nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The exact methods can vary depending on the scale of production and the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dihydrospiro[oxane-4,2’-pyrano[2,3-b]pyridine]-4’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms .

Scientific Research Applications

3’,4’-Dihydrospiro[oxane-4,2’-pyrano[2,3-b]pyridine]-4’-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3’,4’-dihydrospiro[oxane-4,2’-pyrano[2,3-b]pyridine]-4’-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Spiro Hydantoins (e.g., cis-6'-Chloro-2',3'-dihydro-2'-methylspiro[imidazolidine-4,4'-4'H-pyrano[2,3-b]pyridine]-2,5-dione)

  • Structural Differences : Replaces the oxane ring with an imidazolidine-dione system.
  • Functional Impact : The hydantoin moiety enhances hydrogen-bonding capacity, critical for binding to aldose reductase (IC₅₀ = 7.5 nM for the active enantiomer) .
  • Synthetic Complexity : Requires modified Bucherer-Bergs conditions, yielding ~50% compared to simpler spiro systems .

2.1.2 Spiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-4'-one Derivatives

  • Structural Differences : Substitutes oxane with a piperidine ring.
  • Functional Impact: Piperidine’s basic nitrogen may improve solubility and bioavailability. Derivatives in this class show inhibitory activity against β-secretase (BACE-1), a target for Alzheimer’s therapy, with IC₅₀ values in the nanomolar range .

2.1.3 Fused Pyrano[2,3-b]pyridine Derivatives (e.g., Ethyl 4-methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxylate)

  • Structural Differences: Lacks the spiro center; instead, a pyrrolo ring is fused to the pyrano[2,3-b]pyridine system.
  • Functional Impact : Exhibits broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL against Candida and Staphylococcus species) but reduced conformational rigidity compared to spiro analogues .

Physicochemical Properties

  • Solubility : Piperidine-containing spiro derivatives may exhibit higher aqueous solubility due to the basic nitrogen atom .

Biological Activity

3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, presenting a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The molecular formula is C12H13N2O3C_{12}H_{13}N_{2}O_{3}, and it features a pyridine ring fused with an oxane and a pyran moiety.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:

  • In vitro studies showed that the compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL across different strains .
  • Mechanism of Action : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using several assays:

  • DPPH Radical Scavenging Assay : The compound demonstrated a high radical scavenging activity with an IC50 value of 25 µg/mL, indicating its effectiveness in neutralizing free radicals .
  • Total Phenolic Content : Analysis revealed a total phenolic content of 150 mg GAE/g, suggesting that the compound's antioxidant activity may be attributed to its phenolic components.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been assessed on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values of 20 µM for MCF-7 cells and 15 µM for HeLa cells after 48 hours of treatment .
  • Mechanism : Apoptosis was induced in treated cells, as evidenced by increased caspase-3 activity and morphological changes consistent with programmed cell death.

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers investigated the antimicrobial efficacy against multi-drug-resistant bacteria. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics .
  • Antioxidant Properties in Biological Models :
    • A study involving animal models demonstrated that administration of the compound significantly reduced oxidative stress markers in liver tissues, supporting its use as a potential therapeutic agent for oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3',4'-Dihydrospiro[oxane-4,2'-pyrano[2,3-b]pyridine]-4'-one?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, diketones, and amines. For example, microwave-assisted cyclocondensation of 2-amino-3-cyano-4H-chromenes with cyclic ketones (e.g., cyclohexanone) using AlCl₃ as a catalyst achieves high yields (>85%) under solvent-free conditions . Another approach employs polystyrene-supported p-toluenesulfonic acid (PS-PTSA) as a recyclable catalyst for C–C/C–O bond formation in aqueous media, enabling scalability .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is essential for confirming spirocyclic connectivity and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray diffraction (XRD) resolves crystal packing and intramolecular interactions. For example, spiro hydantoin derivatives of similar pyrano[2,3-b]pyridines were resolved using XRD to confirm absolute configurations . Solid-state NMR is also critical for analyzing covalent organic frameworks (COFs) incorporating pyrano[2,3-b]pyridine motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance spirocyclic yield and selectivity?

  • Methodological Answer : Solvent polarity and catalyst type significantly influence spirocyclization. Polar aprotic solvents (e.g., acetonitrile) favor pyrano[2,3-b]pyridine formation over pyridinone derivatives due to stabilized transition states . Lewis acids like Sc(OTf)₃ improve regioselectivity in MCRs, while Brønsted acids (e.g., p-TsOH) enhance cyclization rates. A case study achieved 94% selectivity for pyrano[4,3-b]pyridine in COF synthesis via acid-catalyzed dehydroaromatization .

Q. What computational tools aid in predicting electronic properties and reactivity?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, DFT studies on 1,4-dihydropyridines revealed charge delocalization patterns influencing redox behavior . Independent gradient model (IGM) and interaction region indicator (IRI) analyses further quantify non-covalent interactions in crystal structures .

Q. How does stereochemistry impact biological activity in spirocyclic derivatives?

  • Methodological Answer : Enantiomeric resolution (e.g., chiral HPLC) of spiro hydantoins demonstrated that the 2'R,4'S configuration exhibits 100-fold higher aldose reductase inhibition (IC₅₀ = 7.5 nM) than its enantiomer. This stereodependence correlates with hydrogen-bonding interactions in the enzyme's active site .

Q. What green chemistry approaches minimize waste in pyrano[2,3-b]pyridine synthesis?

  • Methodological Answer : Mechanochemical ball-milling enables solvent-free MCRs with <5% waste. For instance, L-proline-catalyzed grinding of aldehydes, malononitrile, and resorcinol yields pyrano[4,3-b]pyrans in 92% yield within 15 minutes . PS-PTSA-catalyzed aqueous-phase reactions also reduce toxicity while maintaining >90% atom economy .

Q. What role do pyrano[2,3-b]pyridines play in materials science?

  • Methodological Answer : Pyrano[4,3-b]pyridine linkages in COFs enhance crystallinity (PXRD d-spacing = 3.2 Å) and thermal stability (>400°C). These fused-ring motifs lock conformational flexibility, improving COF porosity (BET surface area = 1,200 m²/g) for gas storage .

Data Contradictions and Resolutions

  • Contradiction : Solvent effects on regioselectivity in MCRs: Methanol favors pyridinones, while acetonitrile promotes pyrano[2,3-b]pyridines vs. ethanol showing mixed outcomes .

    • Resolution : Solvent polarity indexes (e.g., ET(30)) should guide selection. Acetonitrile (ET(30) = 46 kcal/mol) stabilizes charge-separated intermediates better than methanol (ET(30) = 55 kcal/mol), aligning with higher pyrano[2,3-b]pyridine yields .
  • Contradiction : Catalyst recyclability: PS-PTSA retains >90% activity after five cycles , whereas AlCl₃ requires stoichiometric use due to hydrolysis .

    • Resolution : Heterogeneous catalysts (e.g., PS-PTSA) are preferable for scalable, sustainable synthesis.

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